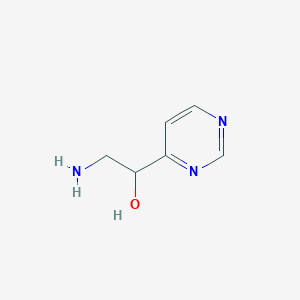

2-Amino-1-(pyrimidin-4-YL)ethan-1-OL

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-1-pyrimidin-4-ylethanol |

InChI |

InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2 |

InChI Key |

CLYMYSCEASTLDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Pyrimidin 4 Yl Ethan 1 Ol and Analogues

Direct Synthesis Strategies for Pyrimidinyl Amino Alcohols

Direct synthetic routes aim to construct the target pyrimidinyl amino alcohol scaffold in a limited number of steps, often by forming the key carbon-nitrogen or carbon-oxygen bonds on a pre-existing pyrimidine (B1678525) core.

Amination Reactions on Halogenated Pyrimidine Cores

A common and effective strategy for the synthesis of pyrimidine derivatives involves the nucleophilic substitution of halogenated pyrimidines. nih.gov This approach is particularly useful for introducing the amino group. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines in the presence of a base like triethylamine (B128534) to yield 2-aminopyrimidine (B69317) derivatives. nih.gov This method can be adapted to introduce an aminoethanol side chain, although direct synthesis of 2-amino-1-(pyrimidin-4-yl)ethan-1-ol via this route is less commonly detailed. The reactivity of the halogenated pyrimidine is a key factor, and acidic conditions can sometimes be employed to promote the amination of chloro-substituted fused pyrimidines. acs.org The choice of solvent can also play a crucial role, with water being explored as a greener alternative to organic solvents. acs.org

A study on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrated that the reaction rate is higher in water compared to alcoholic solvents, though the amount of acid must be carefully controlled to minimize competing solvolysis. acs.org This highlights the delicate balance of reaction conditions required for successful amination.

Reductive Amination Approaches to Pyrimidinyl Amino Alcohols

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an intermediate imine or iminium species, which is then reduced in situ. acsgcipr.org For the synthesis of pyrimidinyl amino alcohols, a suitable pyrimidinyl ketone or aldehyde would be reacted with an amine in the presence of a reducing agent. mdpi.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Reductive amination is considered a greener alternative to other amination methods as it often avoids the use of hazardous alkylating agents. acsgcipr.org

Enzymatic approaches using amine dehydrogenases (AmDHs) are also emerging for the asymmetric reductive amination of α-hydroxy ketones, offering high stereoselectivity in the synthesis of chiral amino alcohols. frontiersin.org This biocatalytic approach provides an environmentally friendly route with advantages such as the use of inexpensive ammonia (B1221849) as the amino donor and mild reaction conditions. frontiersin.org

Condensation and Cyclization Routes to Pyrimidine-Fused Amino Alcohols

The construction of the pyrimidine ring itself can be a key step in the synthesis of pyrimidine-fused amino alcohols. This often involves condensation and cyclization reactions of appropriately functionalized precursors. A general protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This method utilizes amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base and a nitrile, leading to nucleophilic addition and subsequent annulation to form the pyrimidine ring. nih.gov

Another example involves the synthesis of zaleplon, a pyrazolopyrimidine, where the final step is the condensation of an eneamide with 3-amino-4-cyanopyrazole, leading to the formation of the fused pyrimidine ring. wikipedia.org While not directly yielding an amino alcohol, these cyclization strategies demonstrate the potential for constructing complex pyrimidine systems that could be further elaborated to the desired target. One-pot preparations of cyclic amines from amino alcohols have also been explored, typically involving a cyclodehydration reaction. orgsyn.orgorganic-chemistry.org

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to pyrimidinyl amino alcohols involve the synthesis of key precursors, which are then converted to the final product. These methods often provide better control over stereochemistry and allow for the introduction of greater molecular diversity.

Stereoselective Formation of Pyrimidinyl Amino Alcohols

Achieving stereocontrol in the synthesis of amino alcohols is a significant challenge, as these molecules often contain multiple chiral centers. rsc.org The stereoselective synthesis of vicinal amino alcohols can be achieved starting from readily available and enantiopure amino acids. rsc.org

Recent advances have focused on developing novel stereoselective methods. One such approach is an electrocatalytic decarboxylative transformation using a serine-derived chiral carboxylic acid, which allows for the efficient synthesis of enantiopure amino alcohols. nih.gov Another strategy involves the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals under aerobic conditions, providing access to 1,2-aminoalcohol derivatives from allylic alcohols. nih.gov Furthermore, a radical relay chaperone strategy has been developed for the enantioselective and regioselective β-C–H amination of alcohols, offering a new pathway to chiral β-amino alcohols. nih.gov

| Method | Key Features | Stereocontrol |

|---|---|---|

| Electrocatalytic Decarboxylation | Uses a serine-derived chiral carboxylic acid. | High (enantiopure products) |

| Aza-Wacker Cyclization | Cyclization of O-allyl hemiaminals. | High (diastereoselective) |

| Radical C–H Amination | Radical relay chaperone strategy. | High (enantioselective and regioselective) |

Utilization of Epoxide Ring-Opening for β-Amino Alcohol Linkages

The ring-opening of epoxides with amines is a classic and highly effective method for the synthesis of β-amino alcohols. openaccessjournals.comrroij.comresearchgate.net This reaction, known as aminolysis, can be catalyzed by various Lewis acids, and the regioselectivity of the attack on unsymmetrical epoxides can often be controlled by the choice of reagents. rroij.com Nucleophilic attack generally occurs at the least sterically hindered carbon atom. openaccessjournals.comrroij.com

A variety of catalysts have been employed to promote the aminolysis of epoxides, including indium tribromide, heteropoly acids, and various metal complexes. rroij.comresearchgate.net Solvent-free conditions have also been developed, offering a more environmentally friendly approach. rroij.com Flow chemistry has been utilized for the coupling of epichlorohydrin (B41342) with phenols and subsequent epoxide ring-opening to generate libraries of β-amino alcohols. royalsocietypublishing.org This methodology allows for efficient and scalable synthesis. royalsocietypublishing.org

| Catalyst/Condition | Key Features | Reference |

|---|---|---|

| Indium Tribromide | Mild and efficient, regio- and chemoselective. | rroij.com |

| Heteropoly Acid | Effective in water, moderate to excellent yields. | rroij.com |

| Antimony Trichloride | Mild conditions (room temperature), good yields. | rroij.com |

| Cobalt(II) Chloride | Mild and effective for regioselective ring-opening with anilines. | rroij.com |

| Lithium Bromide | Inexpensive and efficient, environmentally friendly. | rroij.com |

| Acetic Acid | Metal- and solvent-free protocol, high yields and excellent regioselectivity. | rsc.org |

Employment of Amino Acid Derivatives in Pyrimidine Synthesis

A versatile and effective method for the synthesis of pyrimidin-4-yl substituted α-amino acids, which are analogues of this compound, involves the use of readily available amino acid derivatives as starting materials. rsc.orgnih.gov This approach leverages the chiral pool to create complex heterocyclic amino acids. The core strategy involves the transformation of an amino acid derivative into an alkynyl ketone (also known as a ynone), which then undergoes heterocyclization with an amidine to construct the pyrimidine ring. rsc.orgnih.gov

The synthesis begins with protected amino acids such as N-Boc-L-aspartic acid t-butyl ester, which can be prepared from commercially available L-aspartic acid. nih.gov This protected amino acid is then converted into a Weinreb amide. The Weinreb amide is a key intermediate because it reacts cleanly with organometallic reagents, like alkynyl lithium salts, to form the desired ynone without the common side reaction of over-addition that can occur with other carboxylate derivatives. nih.gov

The ynone-derived α-amino acids are prepared by the reaction of the Weinreb amide with various alkynyl lithium salts. These salts are generated in situ by the deprotonation of terminal alkynes with a strong base, such as n-butyllithium. This step allows for the introduction of a wide range of substituents onto what will become the C6-position of the pyrimidine ring. nih.gov

The final and crucial step is the construction of the pyrimidine ring. This is achieved through the cyclocondensation of the ynone intermediate with an amidine or its hydrochloride salt. rsc.orgnih.gov This reaction is typically performed by heating the reactants in the presence of a base, such as sodium carbonate. nih.gov More recently, ytterbium-catalyzed heterocyclization has been shown to be an effective method. nih.gov This step allows for further diversification, as different amidines can be used to introduce various substituents at the C2-position of the pyrimidine ring. nih.gov

Protection and Weinreb Amide Formation: Starting from a commercially available amino acid (e.g., L-aspartic acid), the amino and carboxyl groups are protected, and the side-chain carboxylic acid is converted into a Weinreb amide. nih.gov

Ynone Synthesis: The Weinreb amide is reacted with a lithium acetylide to form the key alkynyl ketone (ynone) intermediate. rsc.orgnih.gov

Heterocyclization: The ynone is then reacted with an amidine to form the pyrimidin-4-yl substituted α-amino acid. rsc.orgnih.gov

This methodology is not only versatile in the variety of analogues that can be produced but is also applicable to parallel synthesis approaches, which is highly valuable in the search for new biologically active compounds. rsc.orgrsc.org

Table 1: Synthesis of Ynone Intermediates from Weinreb Amide

An interactive data table based on the reaction of a Weinreb amide with various alkynyl lithium salts to produce ynone intermediates.

| Entry | Aryl-Substituted Alkyne | Ynone Product | Yield (%) |

| 1 | Phenylacetylene | 10a | 89 |

| 2 | 4-Methoxyphenylacetylene | 10b | 83 |

| 3 | Naphthalen-1-ylacetylene | 10c | 71 |

| 4 | 4-Cyanophenylacetylene | 10d | 61 |

| Data sourced from Bagley et al. nih.gov |

Table 2: Heterocyclization of Ynone with Amidines

An interactive data table showing the results of the heterocyclization reaction of a phenyl-substituted ynone with various amidines to form pyrimidine-derived α-amino acids.

| Entry | Amidine Hydrochloride | Pyrimidine Product | Catalyst/Conditions | Yield (%) |

| 1 | Benzamidine | 11a | Na2CO3, EtOH, reflux | 45 |

| 2 | Benzamidine | 11a | Yb(OTf)3, DCE, 80 °C | 78 |

| 3 | Acetamidine | 11e | Yb(OTf)3, DCE, 80 °C | 65 |

| 4 | Guanidine | 11f | Yb(OTf)3, DCE, 80 °C | 58 |

| Data sourced from Bagley et al. nih.gov |

Green Chemistry Principles in the Synthesis of Pyrimidinyl Amino Alcohols

While the primary literature describing the synthesis of pyrimidinyl amino acid analogues via ynone intermediates does not explicitly focus on green chemistry, the methodologies can be evaluated and potentially improved based on these principles. rsc.orgnih.gov Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com Several of the twelve principles of green chemistry are relevant to the synthesis of pyrimidinyl amino alcohols and their analogues.

Traditional methods for pyrimidine synthesis often involve hazardous solvents, toxic reagents, and high energy consumption. rasayanjournal.co.in Green chemistry offers alternatives such as the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solvent-free conditions. benthamdirect.comnih.govnih.gov

In the context of the synthesis described above, several green improvements could be considered:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The reported ytterbium(III) triflate (Yb(OTf)3) catalyzed cyclization is an example of this principle in action, as it offers higher yields under milder conditions compared to the stoichiometric use of a base like sodium carbonate. nih.gov Further research into more sustainable and recyclable catalysts could enhance the greenness of this step.

Energy Efficiency: The heterocyclization step often requires heating under reflux for extended periods. nih.gov Microwave-assisted synthesis is a well-established green technique in pyrimidine synthesis that can significantly shorten reaction times, reduce energy consumption, and often improve yields. rasayanjournal.co.inpowertechjournal.com Applying this technology to the cyclocondensation of the ynone with an amidine could be a significant green improvement.

Safer Solvents: The choice of solvent is critical in green chemistry. Dichloroethane (DCE), used in the ytterbium-catalyzed reaction, is a solvent of concern. nih.gov A key aspect of greening this synthesis would be to investigate the use of safer, more environmentally benign solvents such as ethanol, water, or ionic liquids, which have been successfully employed in other pyrimidine syntheses. rasayanjournal.co.in

By consciously applying these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and environmentally friendly. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 1 Pyrimidin 4 Yl Ethan 1 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pyrimidine (B1678525) derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used. nih.gov

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the analysis of pyrimidine derivatives, characteristic signals are observed for the aromatic protons of the pyrimidine ring, the protons of the ethanolamine (B43304) side chain, and the protons of the amino group. semanticscholar.org

For instance, in various 2-aminopyrimidine (B69317) derivatives, the amino protons (NH₂) typically appear as a broad singlet. nih.govsemanticscholar.org The protons on the pyrimidine ring itself show distinct chemical shifts and coupling patterns depending on their position and the nature of other substituents. nih.gov The protons of the ethoxy group (-OCH₂) and the adjacent methylene (B1212753) group (-CH₂) in the side chain will typically appear as triplets if coupled to each other. sciforum.net

Detailed ¹H NMR data for several related aminopyrimidine derivatives are presented below, illustrating the typical chemical shift ranges for protons in different chemical environments.

Interactive Table 1: ¹H NMR Spectroscopic Data for Selected Aminopyrimidine Derivatives Data presented as δ (ppm), multiplicity, J (Hz).

| Compound | Pyrimidine Ring Protons | Amino/Amide Protons (NH/NH₂) | Side-Chain/Substituent Protons | Source |

|---|---|---|---|---|

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (B1326527) | 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz) | 5.94 (s br, —NH₂) | 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H) | nih.govresearchgate.net |

| 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine | 6.05 (AB quartet, 1H, J = 6.0 Hz), 7.77 (AB quartet, 1H, J = 5.6 Hz) | 6.02 (s, —NH₂) | 3.01–3.03 (m, 4H), 3.65–3.67 (m, 4H), 6.98–7.16 (m, 4H) | nih.govresearchgate.net |

| 6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine | 5.99 (s, 1H, H-5) | 9.43 (s, 1H, NH), 6.77 (s, 2H, NH₂) | 7.68 (d, J = 6.9 Hz, 2H), 7.44 (d, J = 6.9 Hz, 2H) | mdpi.com |

| 2-((4-chloro-6-methylpyrimidin-2-yl)amino)ethan-1-ol | 6.25 (s, 1H) | 7.73 (s, 1H), 4.71 (s, 1H) | 3.46 (t, J = 6.0 Hz, 2H), 3.30 (brs, 2H), 2.11 (s, 3H) | semanticscholar.org |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a structure gives a distinct signal, with its chemical shift (δ) being indicative of its electronic environment. In pyrimidine derivatives, the sp²-hybridized carbons of the aromatic ring typically resonate in the downfield region (δ > 90 ppm), while the sp³-hybridized carbons of aliphatic side chains appear in the upfield region. nih.gov

The analysis of ¹³C NMR spectra is crucial for confirming the carbon skeleton and identifying the presence of different functional groups. For example, the carbons of the pyrimidine ring in 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine appear at δ 93.53, 157.28, 162.80, and 163.45 ppm. nih.govresearchgate.net The aliphatic carbons of the piperazine (B1678402) and methyl groups are found further upfield. nih.govresearchgate.net

Interactive Table 2: ¹³C NMR Spectroscopic Data for Selected Aminopyrimidine Derivatives Data presented as δ (ppm).

| Compound | Pyrimidine Ring Carbons | Side-Chain/Substituent Carbons | Source |

|---|---|---|---|

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 93.53, 157.28, 162.80, 163.45 | 43.57, 46.24, 54.77 | nih.govresearchgate.net |

| 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine | 93.52, 157.45, 162.78, 163.48 | 43.74, 50.45, 116.34, 116.54, 119.98, 123.14, 125.34, 140.01 | nih.govresearchgate.net |

| 2-((4-chloro-6-methylpyrimidin-2-yl)amino)ethan-1-ol | 165.4, 164.6, 159.9, 103.3 | 60.2, 43.2, 23.3 | semanticscholar.org |

| Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate Derivative | 158.98 (C-6), 158.32 (C-2) | 165.62 (C=O), 142.63 (C-1′), 132.47 (C-2′), 130.27 (C-3′), 129.74 (C-4′), 128.85 (C-5′), 128.19 (C-6′), 119.65 (C≡N), 106.47 (C-3), 60.57 (OCH₂CH₃), 56.58 (C-5), 35.79 (C-4), 18.59 (2-CH₃), 14.03 (OCH₂CH₃) | sciforum.net |

Vibrational Spectroscopy Applications in Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the FT-IR spectrum of an aminopyrimidine derivative, characteristic absorption bands confirm the presence of key functional groups. The N-H stretching vibrations of the primary amino group (–NH₂) typically appear as distinct bands in the region of 3300–3500 cm⁻¹. ijirset.commdpi.com Aromatic C-H stretching is usually observed around 3100 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. nih.govresearchgate.net The C=N and C=C stretching vibrations within the pyrimidine ring give rise to absorptions in the 1550–1650 cm⁻¹ region. nih.govmdpi.com The presence of an alcohol (-OH) group, as in the title compound, would be indicated by a broad absorption band typically in the 3200-3600 cm⁻¹ range.

Interactive Table 3: Characteristic FT-IR Absorption Bands for Aminopyrimidine Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3182 - 3487 | researchgate.netijirset.commdpi.com |

| Amino (N-H) | In-plane Bending | ~1648 | ijirset.com |

| Aromatic (C-H) | Stretching | 3112 - 3264 | nih.govresearchgate.net |

| Aliphatic (C-H) | Stretching | 2848 - 2960 | nih.govresearchgate.netijirset.com |

| Aromatic (C=N, C=C) | Stretching | 1546 - 1651 | nih.govresearchgate.net |

| Cyano (-C≡N) | Stretching | 2204 - 2210 | mdpi.com |

| Ether (C-O) | Stretching | ~1216 | ijirset.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For pyrimidine derivatives, techniques like Electron Ionization (EI-MS) are used to generate molecular ion peaks (M⁺) and characteristic fragment ions that help confirm the proposed structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. nih.gov This technique is critical for unambiguously confirming the molecular formula of a newly synthesized compound, distinguishing it from other compounds with the same nominal mass. For example, HREI-MS (High-Resolution Electron Ionization Mass Spectrometry) has been used to characterize various 2-aminopyrimidine derivatives, confirming their elemental composition with high precision. mdpi.com The ability of HRMS to provide exact mass measurements is invaluable in the structural verification of novel pyrimidine compounds and their derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of polar, thermally labile molecules like 2-Amino-1-(pyrimidin-4-YL)ethan-1-OL. Given its hydrophilic nature, arising from the amino and hydroxyl groups, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable separation strategy. mdpi.comresearchgate.net HILIC provides robust retention and separation for polar analytes that are poorly retained in conventional reversed-phase chromatography. mdpi.comresearchgate.net

Coupling the liquid chromatography separation with mass spectrometry, particularly using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, would facilitate the detection and structural elucidation of the compound. nih.govnih.govnih.gov The molecular ion peak ([M+H]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the protonated molecule (C₆H₉N₃O, molecular weight: 139.16 g/mol ).

Tandem mass spectrometry (MS/MS) analysis would provide structural insights through characteristic fragmentation patterns. The fragmentation of pyrimidine derivatives often involves cleavage of the pyrimidine ring or loss of substituents. sphinxsai.comsapub.org For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: A common pathway for alcohols and amines, involving the cleavage of the C-C bond adjacent to the oxygen or nitrogen atom. youtube.com Cleavage between the carbinol carbon and the adjacent CH₂NH₂ group would be a primary fragmentation route.

Loss of small molecules: Neutral losses of water (H₂O) from the alcohol, ammonia (B1221849) (NH₃) from the primary amine, or cleavage of the entire aminoethanol side chain are highly probable.

A summary of expected ionic fragments is presented in the table below.

Interactive Data Table: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

| 140.17 | 123.14 | Loss of NH₃ (Ammonia) |

| 140.17 | 122.16 | Loss of H₂O (Water) |

| 140.17 | 110.12 | Cleavage of the C-C bond in the side chain (Loss of CH₂NH₂) |

| 140.17 | 80.08 | Pyrimidine ring fragment |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD)

For a compound like this compound, obtaining a suitable single crystal would allow for its complete structural elucidation by SC-XRD. acs.org The analysis would reveal the exact conformation of the aminoethanol side chain relative to the pyrimidine ring.

A crucial aspect of the solid-state structure would be the network of intermolecular hydrogen bonds. researchgate.netnih.govacs.org The presence of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the hydroxyl oxygen) suggests that the crystal lattice would be stabilized by a robust hydrogen-bonding network. iucr.orgacs.org These interactions, such as N-H···N, O-H···N, and N-H···O, are critical in defining the supramolecular architecture of pyrimidine derivatives. nih.gov

While specific crystallographic data for this compound is not available, the table below presents example data for a synthesized diaminopyrimidine derivative to illustrate the type of information obtained from an SC-XRD experiment. acs.org

Interactive Data Table: Example Single-Crystal XRD Data for a Pyrimidine Derivative

| Parameter | Example Value (for 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate) acs.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9535(4) |

| b (Å) | 11.2311(5) |

| c (Å) | 14.2882(7) |

| **β (°) ** | 94.011(2) |

| Volume (ų) | 1272.96(11) |

| Z (Molecules/unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The pyrimidine ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* electronic transitions. libretexts.orglibretexts.org

π→π* transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

n→π* transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to an antibonding π* orbital. libretexts.orgresearchgate.net

The amino (-NH₂) and hydroxyl (-OH) groups on the side chain of this compound act as auxochromes. These groups can influence the position and intensity of the absorption bands of the pyrimidine chromophore, typically causing a bathochromic shift (a shift to longer wavelengths). The solvent polarity can also affect the absorption maxima; for instance, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. libretexts.org

Studies on various pyrimidine derivatives show characteristic absorption bands in the UV region. For example, halogenated pyrimidines exhibit multiple absorption bands between 3.7 and 8.2 eV (corresponding to approximately 150-335 nm). rsc.orgrsc.org The table below shows typical absorption regions for substituted pyrimidines, illustrating the electronic transitions involved.

Interactive Data Table: Typical UV-Vis Absorption Data for Substituted Pyrimidines

| Wavelength (λmax) | Molar Absorptivity (ε) | Typical Transition Type | Reference Compound(s) |

| ~240-270 nm | High ( > 5000 L mol⁻¹ cm⁻¹) | π→π | Pyrimidine, 2-chloropyrimidine (B141910) rsc.orgnih.gov |

| ~290-320 nm | Low ( < 2000 L mol⁻¹ cm⁻¹) | n→π | Pyrimidine, Formaldehyde libretexts.orgrsc.org |

Computational and Theoretical Investigations of 2 Amino 1 Pyrimidin 4 Yl Ethan 1 Ol Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scielo.org.mx It is widely applied to determine optimized molecular geometry and various electronic properties. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for obtaining reliable predictions of molecular characteristics. nih.govnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.govnih.gov In studies of various pyrimidine derivatives, this energy gap is a key parameter for assessing their potential as active agents, as charge transfer within the molecule is directly related to this value. nih.gov For example, computational studies on different pyrimidine-based compounds have shown a wide range of energy gaps, reflecting how substituent groups can modulate their electronic behavior and reactivity. researchgate.net

Representative FMO Data for Pyrimidine Derivatives

| Compound Studied | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Pyrimidine Derivative A | -6.54 | -1.89 | 4.65 |

| Pyrimidine Derivative B | -7.01 | -2.98 | 4.03 |

| Pyrimidine Derivative C | -5.98 | -1.20 | 4.78 |

Note: This table contains illustrative data from theoretical studies on various pyrimidine derivatives to demonstrate typical values and is not specific to 2-Amino-1-(pyrimidin-4-YL)ethan-1-OL.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a detailed picture of the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of the electron delocalization.

For heterocyclic systems like pyrimidines, NBO analysis is particularly useful for identifying significant intramolecular and intermolecular interactions, such as hydrogen bonds. nih.govresearchgate.net In a study on a novel aminopyrimidine derivative, NBO analysis revealed the formation of strong, stable intermolecular N–H···N hydrogen bonds, which are crucial for its structural properties. nih.gov This type of analysis helps to elucidate the nature of bonding and the flow of charge that governs the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. scielo.org.mxnih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or zero potential.

MEP analysis is frequently used to understand the reactive behavior of pyrimidine-based compounds. researchgate.net The map can identify the nitrogen atoms of the pyrimidine ring as key sites for electrophilic interaction, while hydrogen atoms attached to electronegative atoms may appear as positive potential regions. scielo.org.mxnih.gov

Global Reactivity Indices and Chemical Stability Assessments

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative framework for comparing the chemical behavior of different molecules. researchgate.net High hardness and low softness values correlate with higher molecular stability.

Representative Global Reactivity Descriptors for Pyrimidine Derivatives

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.42 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.50 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.31 |

Note: This table contains illustrative data to demonstrate how these indices are derived and is not specific to this compound.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics, including optical data processing and storage. nih.gov Pyrimidine derivatives are often investigated for their NLO properties due to their π-conjugated systems, which can lead to significant molecular polarizability and hyperpolarizability upon interaction with an intense light source. nih.gov

Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high value of β is indicative of significant NLO activity. For a molecule to exhibit NLO properties, it often requires a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, enhancing the NLO response. nih.gov

In Silico Modeling of Molecular Interactions

In silico modeling, especially molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug design and discovery for identifying potential therapeutic agents. researchgate.net

For pyrimidine-based compounds, molecular docking is widely used to explore their potential as inhibitors of various biological targets, such as kinases, proteases, or other enzymes involved in disease pathways. nih.govnih.govnih.gov The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy.

A lower binding energy score typically indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. mdpi.com Numerous studies have demonstrated the utility of docking for pyrimidine derivatives, showing how they can interact with key amino acid residues in the active sites of proteins like cyclin-dependent kinases (CDKs) or acetylcholinesterase, suggesting their potential for therapeutic applications. nih.govnih.gov

Ligand-Target Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A key output of this simulation is the binding energy, which quantifies the strength of the interaction between a ligand, such as this compound, and its target protein. A lower, more negative binding energy value typically indicates a more stable and potent interaction.

While specific binding energy calculations for this compound are not extensively documented in publicly available literature, studies on structurally similar pyrimidine derivatives provide a strong indication of its potential binding affinities. For instance, computational analyses of various pyrimidine analogs have demonstrated significant interactions with a range of biological targets.

In a study focusing on pyrimidine derivatives as potential antibacterial agents, molecular docking against dihydrofolate reductase (DHFR) revealed binding energies ranging from -6.08 to -6.60 kcal/mol. aip.org Another investigation of a pyrimidine derivative targeting the SARS-CoV-2 main protease reported a free binding energy of -7.5 Kcal/mol. mdpi.com These findings underscore the capability of the pyrimidine scaffold to form stable complexes with protein active sites. It is therefore anticipated that this compound would exhibit comparable, if not superior, binding affinities when docked with its specific biological target.

The binding energy is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino and hydroxyl groups of this compound are expected to be key contributors to its binding, likely forming crucial hydrogen bonds with amino acid residues in the target's active site.

Table 1: Illustrative Ligand-Target Binding Energies of Pyrimidine Derivatives from Computational Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Pyrimidine Derivative 1 | Dihydrofolate Reductase (DHFR) | -6.39 aip.org |

| Pyrimidine Derivative 2 | Dihydrofolate Reductase (DHFR) | -6.08 aip.org |

| Pyrimidine Derivative 3 | Dihydrofolate Reductase (DHFR) | -6.60 aip.org |

| Pyrimidine Derivative 4 | SARS-CoV-2 Main Protease | -7.5 mdpi.com |

| Pyrimidine Derivative 5 | Human Cyclin-Dependent Kinase 2 | -7.9 nih.gov |

| Pyrimidine Derivative 6 | Human Cyclin-Dependent Kinase 2 | -7.4 nih.gov |

Prediction of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

The journey of a drug molecule through the body is a complex process, and its efficacy is highly dependent on its ADMET properties. In silico tools play a crucial role in the early prediction of these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. For this compound, computational ADMET prediction is a vital step in assessing its drug-like characteristics.

Studies on analogous pyrimidine-containing compounds have demonstrated the utility of in silico ADMET prediction. researchgate.net These predictions often involve the calculation of various molecular descriptors and their correlation with pharmacokinetic parameters. Key properties that are typically evaluated include:

Absorption: This pertains to the compound's ability to be absorbed into the bloodstream, often predicted by its solubility and permeability. Parameters such as Caco-2 permeability and human intestinal absorption (HIA) are commonly modeled.

Distribution: This describes how the compound is distributed throughout the body's tissues and fluids. The volume of distribution (VD) and the ability to cross the blood-brain barrier (BBB) are critical parameters. For this compound, its polarity, due to the amino and hydroxyl groups, may influence its distribution profile.

Metabolism: This involves the chemical modification of the compound by enzymes in the body. Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Excretion: This is the process by which the compound and its metabolites are removed from the body. Renal clearance is a key parameter in this regard.

Toxicity: In silico models can also predict potential toxicities, such as hepatotoxicity or cardiotoxicity, providing an early warning of potential safety concerns.

Furthermore, the drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five. These rules provide a set of guidelines for the physicochemical properties that are typically associated with orally active drugs. It is anticipated that this compound would be subjected to such computational analyses to evaluate its potential as a viable drug candidate.

Table 2: Predicted ADMET Properties for Representative Pyrimidine Analogs

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Varies among analogs | Crucial for CNS-targeting drugs. researchgate.net |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Hepatotoxicity | Low risk | Indicates a favorable safety profile for the liver. |

| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability. |

| Oral Bioavailability | Good | A key indicator of a compound's potential as an oral medication. researchgate.net |

Chemical Transformations and Derivatization Strategies of 2 Amino 1 Pyrimidin 4 Yl Ethan 1 Ol

Nucleophilic Substitution Reactions Involving the Pyrimidine (B1678525) Ring

The pyrimidine ring, particularly when substituted with a leaving group, is susceptible to nucleophilic substitution, a key strategy for introducing a variety of functional groups. While the parent compound 2-Amino-1-(pyrimidin-4-YL)ethan-1-OL does not possess an inherent leaving group on the pyrimidine ring, its halogenated precursors are common starting materials for such transformations. For instance, a chloro-substituted pyrimidine can readily react with various nucleophiles.

The synthesis of 2-aminopyrimidine (B69317) derivatives often involves the reaction of a commercially available precursor like 2-amino-4,6-dichloropyrimidine (B145751) with different amines. mdpi.com This reaction proceeds via nucleophilic substitution, where an amine displaces a chloride ion on the pyrimidine ring. mdpi.com Such reactions can be carried out under solvent-free conditions or with microwave assistance to enhance efficiency. mdpi.comnih.gov The substitution typically occurs at the more reactive C4/C6 positions of the pyrimidine ring. Various amines, including anilines and aliphatic amines, have been successfully used to generate libraries of substituted 2-aminopyrimidines. mdpi.com

Table 1: Examples of Nucleophilic Substitution on Chloro-Pyrimidines This table is illustrative of the types of reactions the pyrimidine core can undergo, based on derivatives.

| Precursor | Nucleophile | Product | Conditions | Yield |

| 2-Amino-4,6-dichloropyrimidine | 4-Chloroaniline | 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | Triethylamine (B128534), 80-90 °C | 78% mdpi.com |

| 2-Amino-4,6-dichloropyrimidine | Benzylamine | 6-Chloro-4-(N-benzyl)-2,4-pyrimidinediamine | Triethylamine, 80-90 °C | 88% mdpi.com |

| 2-Amino-4,6-dichloropyrimidine | 2,5-Dimethylaniline | 6-Chloro-4-(N-(2,5-dimethyl)phenyl)-2,4-pyrimidinediamine | Triethylamine, 80-90 °C | 81% mdpi.com |

| 2-Amino-4-chloro-pyrimidine | 4-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (B1326527) | Anhydrous propanol, TEA, Microwave 120-140 °C | 54% nih.gov |

Amide Coupling and Esterification Reactions on the Amino Alcohol Moiety

The amino alcohol side chain of this compound provides two key functional groups for derivatization: the primary amine and the secondary alcohol. These groups are readily transformed into amides and esters, respectively.

Amide Coupling: The primary amino group can be acylated using various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. Standard peptide coupling reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective for promoting amide bond formation under mild conditions. luxembourg-bio.com These reactions are fundamental in medicinal chemistry for linking the pyrimidine scaffold to other pharmacophores or for modulating the compound's physicochemical properties. nih.gov For instance, the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides involves the coupling of a piperidine (B6355638) amine with various carboxylic acids to produce potent kinase inhibitors. nih.gov

Esterification: The secondary hydroxyl group can undergo esterification with carboxylic acids, typically under acidic catalysis or by using activating agents. This transformation is useful for introducing functionalities that can alter solubility, act as prodrugs, or provide handles for further chemical modification. Synthesis of O-substituted derivatives of 2-amino-6-methylpyrimidin-4-ols has been achieved by reacting them with esters to form the corresponding oxyacetates and propanoates. researchgate.net

Table 2: Representative Amide Coupling and Esterification Reactions This table illustrates potential reactions on the amino alcohol moiety based on analogous structures.

| Moiety | Reagent | Reaction Type | Product Type | Coupling Agent/Catalyst |

| Amino Group | Carboxylic Acid | Amide Coupling | N-Acyl derivative | HBTU, HCTU, or similar luxembourg-bio.com |

| Hydroxyl Group | Carboxylic Acid/Anhydride (B1165640) | Esterification | O-Acyl derivative | Acid catalyst (e.g., H₂SO₄) |

| Amino Group | Benzoyl Chloride | Acylation | N-Benzoyl derivative | Base (e.g., Pyridine) |

| Hydroxyl Group | Acetic Anhydride | Acetylation | O-Acetyl derivative | Base (e.g., Pyridine) |

Reactions Leading to Cyclic Derivatives and Fused Heterocycles

The bifunctional nature of the amino alcohol side chain in this compound makes it an excellent precursor for the synthesis of various cyclic derivatives and fused heterocyclic systems. These reactions often involve intramolecular cyclization or condensation with other bifunctional reagents.

For example, the reaction of 2-aminoazine precursors with α-halo carbonyl compounds or 1,3-dicarbonyl compounds is a common method for constructing fused imidazole (B134444) and pyrimidine ring systems. researchgate.net Similarly, the amino and hydroxyl groups of the target compound can react with appropriate reagents to form oxazines, imidazolidines, or other heterocyclic rings. Condensation of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones can lead to the formation of imine compounds, which can subsequently cyclize. nih.govmdpi.com Furthermore, cyclocondensation of thiophene (B33073) precursors with nitriles under acidic conditions is a known route to synthesize fused 4-amino-thieno[2,3-d]pyrimidines. mdpi.com The synthesis of fused pyrimidines can also be achieved through cycloaddition reactions of 4-amino nicotino nitrile precursors with reagents like formamide, urea, or thiourea. sciencescholar.ussciencescholar.us

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modification of the pyrimidine ring. nih.gov To utilize these reactions, a halogenated derivative of this compound (e.g., with a chloro, bromo, or iodo substituent on the pyrimidine ring) is typically required.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl or heteroaryl substituents onto the pyrimidine core. nih.govacs.orgnih.gov The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings compared to analogous benzene (B151609) halides. acs.org One-pot, regioselective double Suzuki couplings have been developed for dichloropyrimidines, allowing for the efficient synthesis of diarylated pyrimidines. nih.gov

Sonogashira Coupling: This reaction couples a halopyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.net It is the most effective method for synthesizing alkynylpyrimidines. researchgate.net The resulting alkynyl group is a versatile functional handle that can be used in subsequent transformations, such as click chemistry or further heteroannulation reactions. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halopyrimidine and an amine, catalyzed by a palladium complex. It is a valuable method for introducing diverse amino functionalities onto the pyrimidine scaffold. nih.gov

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions on Halopyrimidine Scaffolds

| Reaction Name | Coupling Partners | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Halopyrimidine + Boronic Acid/Ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl / Aryl-Heteroaryl (C-C) nih.gov |

| Sonogashira | Halopyrimidine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne (C-C) nih.govresearchgate.net |

| Hiyama | Halopyrimidine + Organosilane | Pd catalyst, Fluoride source | Aryl-Aryl (C-C) organic-chemistry.org |

| Buchwald-Hartwig | Halopyrimidine + Amine | Pd catalyst, Ligand, Base | Aryl-Amine (C-N) nih.gov |

Strategic Functionalization for Enhancing Chemical Diversity

The various chemical transformations applicable to this compound allow for its use as a versatile scaffold in the generation of compound libraries for drug discovery and other applications. By strategically combining the reactions described above, a wide range of structurally diverse molecules can be synthesized from a common intermediate.

A scaffold-hopping approach, where the core structure is systematically modified, can be employed to explore new chemical space. nih.gov For example, starting with a halogenated precursor, the pyrimidine ring can be functionalized via cross-coupling reactions. Subsequently, the amino alcohol side chain can be modified through amide coupling or esterification. This combinatorial approach allows for the rapid generation of a library of analogs with varied substituents at multiple positions, which is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov The 2-aminopyrimidine scaffold itself is a well-established platform for modulating biological processes, such as bacterial biofilm formation, highlighting the potential of its derivatives. nih.gov

Mechanistic Insights into in Vitro Biological Activities of Pyrimidinyl Amino Alcohol Derivatives

Enzyme Inhibition Mechanisms

Pyrimidinyl amino alcohol derivatives have been shown to interact with and inhibit various enzymes through diverse mechanisms. These interactions are often characterized by high specificity and potency, making them attractive candidates for further investigation.

Kinase Inhibition (e.g., ROS1 kinase, Casein Kinase 2)

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine (B1678525) derivatives have emerged as potent kinase inhibitors.

ROS1 Kinase: The c-ros oncogene 1 (ROS1) receptor tyrosine kinase is a target in certain types of non-small cell lung cancer. The inhibitory mechanism of pyrimidine-based compounds often involves the pyrimidine core acting as a hinge-binder within the ATP-binding pocket of the kinase domain. This interaction is crucial for anchoring the inhibitor and is typically mediated by hydrogen bonds with the backbone of the hinge region residues. For instance, the pyrimidine core of inhibitors like ceritinib (B560025) has been shown to anchor to the hinge region of the ROS1 kinase domain through hydrogen bonds with the backbone of methionine residue M2029. This foundational interaction allows other parts of the molecule to occupy the active site, leading to potent inhibition of the kinase's activity. A series of novel pyrimidin-4-yl-ethanol derivatives have been synthesized and shown to exhibit ROS1 kinase inhibitory activity in the micromolar range. researchgate.net

Casein Kinase 2 (CK2): Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and implicated in cell proliferation, differentiation, and survival. Its overexpression is linked to various cancers. Several classes of pyrimidine derivatives, including azolo[1,5-a]pyrimidines, have been identified as potent CK2 inhibitors. For example, 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines have demonstrated nano to low micromolar inhibition of CK2. researchgate.net The leader compound in one study, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, exhibited an IC50 of 45 nM. researchgate.net Structure-activity relationship (SAR) studies suggest that substituents on the pyrimidine scaffold significantly influence the inhibitory potency. researchgate.net

| Derivative Class | Target Kinase | Key Mechanistic Feature | Reported Potency (Example) |

| Pyrimidin-4-yl-ethanols | ROS1 Kinase | Hinge-binding via pyrimidine core | Micromolar range activity researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Casein Kinase 2 (CK2) | ATP-competitive inhibition | IC50 = 45 nM (lead compound) researchgate.net |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Pyrimidine derivatives have shown promise as selective COX-2 inhibitors. mdpi.com

The mechanism of selective COX-2 inhibition by these compounds is attributed to structural differences in the active sites of the two COX isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a side pocket. Pyrimidine-based inhibitors are designed to fit into and bind within this larger active site and its side pocket, a feature that prevents them from binding tightly to the smaller COX-1 active site. This selective binding is often stabilized by interactions with key amino acid residues within the COX-2 active site. Certain pyrimidine derivatives have demonstrated a higher affinity for the COX-2 isoform, with IC50 values for COX-2 inhibition being comparable to the reference drug meloxicam. mdpi.com

| Compound Type | Target Enzyme | Mechanism of Selectivity |

| Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | Exploitation of the larger active site and side pocket of COX-2 compared to COX-1. nih.gov |

Cytochrome P450 Enzyme Inhibition (e.g., CYP121A1 from Mycobacterium tuberculosis)

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases. In Mycobacterium tuberculosis, the causative agent of tuberculosis, CYP121A1 is an essential enzyme for the bacterium's viability, making it an attractive drug target. While research on pyrimidinyl amino alcohol derivatives as CYP121A1 inhibitors is limited, studies on related azole-containing molecules provide insight into the potential inhibitory mechanisms.

Research has focused on biarylpyrazole derivatives, which share a nitrogen-containing heterocyclic core with pyrimidines. These compounds have been shown to bind to the active site of CYP121A1. nih.govmmsl.cz Docking studies and binding affinity assays suggest an indirect binding mechanism, where the inhibitor interacts with the heme iron through interstitial water molecules. nih.govresearchgate.net Key amino acid residues involved in the binding of these inhibitors include Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386. nih.govresearchgate.net The imidazole-containing series of these pyrazole (B372694) derivatives displayed the highest affinity for CYP121A1, with some compounds exhibiting KD values below 12 μM. mmsl.cz It is important to note that this information is based on pyrazole derivatives, and further research is needed to confirm if pyrimidine-based compounds employ a similar mechanism.

Respiratory Complex Inhibition (e.g., H. pylori Respiratory Complex I subunit NuoD)

Helicobacter pylori is a bacterium that can cause gastritis, peptic ulcers, and gastric cancer. The bacterial respiratory chain is a potential target for novel antibiotics. Thienopyrimidines, a class of pyrimidine derivatives, have been identified as inhibitors of H. pylori's respiratory complex I. ijpsjournal.com

The specific target of these compounds has been identified as the NuoD subunit of respiratory complex I. ijpsjournal.comspringernature.com This enzyme complex is essential for ATP synthesis in H. pylori. ijpsjournal.com The inhibitory mechanism involves the binding of the thienopyrimidine scaffold to the interface between the NuoB and NuoD subunits, disrupting the normal function of the complex. ijpsjournal.comnih.gov A homology model of the H. pylori NuoB-NuoD binding interface has been used to rationalize the structure-activity relationships and guide the development of more potent inhibitors. ijpsjournal.comrsc.org

Ion Channel Modulation Mechanisms (e.g., Anoctamin 1 (ANO1) Ion Channel Blocking)

Ion channels are crucial for a multitude of physiological processes, and their modulation can have significant therapeutic effects. Anoctamin 1 (ANO1), a calcium-activated chloride channel, is overexpressed in various cancers and is involved in tumorigenesis, invasion, and migration. nih.gov

Derivatives of 2,4-diaminopyrimidine (B92962) have been identified as dose-dependent blockers of the ANO1 ion channel. nih.gov The mechanism of action involves the direct blockage of the channel, which prevents the passage of chloride ions across the cell membrane. This inhibition of chloride ion flow disrupts cellular processes that are dependent on ANO1 activity. In studies using Fischer rat thyroid cells stably expressing ANO1, a lead 2,4-diaminopyrimidine compound, Aa3, was shown to inhibit the activity of ANO1 in a dose-dependent manner. nih.gov

| Compound Class | Target Ion Channel | Mechanism of Action |

| 2,4-Diaminopyrimidines | Anoctamin 1 (ANO1) | Direct blocking of the chloride channel, preventing ion passage. nih.gov |

Modulatory Effects on Bacterial Targets in In Vitro Systems

The rise of antibiotic resistance has spurred the search for new antibacterial agents with novel mechanisms of action. 2-Aminopyrimidine (B69317) derivatives have demonstrated broad-spectrum antimicrobial properties. nih.gov Their modulatory effects on bacterial targets are diverse and depend on the specific substitutions on the pyrimidine core.

One identified mechanism of action is the inhibition of bacterial cell division. A thiophenyl-pyrimidine derivative was found to effectively inhibit the polymerization of FtsZ, a protein that forms the Z-ring at the site of cell division. This disruption of Z-ring formation ultimately leads to a bactericidal effect.

Another potential target for pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. In silico modeling of ceritinib derivatives with antimycobacterial activity suggested that DHFR is a potential molecular target. rsc.org This suggests that some pyrimidine derivatives may act as antimetabolites, interfering with the bacterial folate pathway.

| Bacterial Target | Mechanism of Modulation by Pyrimidine Derivatives | Example |

| FtsZ | Inhibition of polymerization, leading to disruption of cell division. | Thiophenyl-pyrimidine derivative |

| Dihydrofolate Reductase (DHFR) | Potential inhibition of folate pathway, acting as an antimetabolite. rsc.org | Ceritinib derivatives (in silico) rsc.org |

| Cell Membrane | Disruption of membrane integrity. | General 2-aminopyridine (B139424) derivatives |

In Vitro Cellular Growth Inhibition in Model Cell Lines

Research into the in vitro cellular growth inhibition of pyrimidinyl amino alcohol derivatives has provided valuable insights into their potential as anticancer agents. A study focused on the design, synthesis, and biological evaluation of a novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives has been a key contributor to this understanding. These compounds were developed based on previously identified lead compounds, KIST301072 and KIST301080, with the aim of targeting ROS1 kinase, a receptor tyrosine kinase implicated in non-small cell lung cancer. nih.gov

The investigation into these derivatives revealed that most of the tested compounds exhibited inhibitory activity against ROS1 kinase in the micromolar range. nih.gov This suggests that the pyrimidine-4-yl-ethanol scaffold is a promising framework for the development of targeted anticancer therapies.

While the referenced study confirms the biological activity of this class of compounds, specific data on the in vitro cellular growth inhibition of "2-Amino-1-(pyrimidin-4-YL)ethan-1-OL" in various model cell lines, including detailed IC50 values, is not publicly available in the cited literature. The research primarily highlights the ROS1 kinase inhibitory activity of the broader series of pyrimidin-4-yl-ethanol derivatives. nih.gov

Further investigation and publication of data from in vitro studies, such as MTT or SRB assays, across a panel of cancer cell lines would be necessary to fully elucidate the cellular growth inhibition profile of this compound and to present a comprehensive data table of its activity.

Future Perspectives and Research Challenges in 2 Amino 1 Pyrimidin 4 Yl Ethan 1 Ol Chemistry

Development of Novel and Efficient Synthetic Pathways

A significant hurdle in the comprehensive study of 2-Amino-1-(pyrimidin-4-YL)ethan-1-OL and its analogs is the development of versatile and efficient synthetic methodologies. While general methods for the synthesis of pyrimidine (B1678525) derivatives exist, pathways that offer high yields, stereoselectivity, and scalability for this specific structure are not yet well-established.

Future research should focus on:

Asymmetric Synthesis: The hydroxyl-bearing carbon is a chiral center, meaning the compound exists as two enantiomers. Developing stereoselective synthetic routes is crucial, as different enantiomers often exhibit distinct biological activities and pharmacokinetic profiles.

Green Chemistry Approaches: The integration of environmentally benign methodologies is paramount. This includes the use of greener solvents, catalysts (e.g., biocatalysts), and energy-efficient techniques like microwave-assisted synthesis, which has been shown to accelerate reactions for other pyrimidine derivatives. nih.gov

Combinatorial Synthesis: The development of a robust synthetic scheme would enable the creation of a library of related compounds through combinatorial chemistry. This would facilitate systematic structure-activity relationship (SAR) studies.

A comparative analysis of potential synthetic strategies is presented below.

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Grignard reaction with pyrimidine-4-carbaldehyde | Direct C-C bond formation; readily available starting materials. | Lack of stereocontrol; potential for side reactions with the pyrimidine ring. | Development of chiral catalysts or auxiliaries to induce stereoselectivity. |

| Reduction of α-aminoketone precursors | Good control over the amino group introduction. | Requires synthesis of the α-aminoketone intermediate; stereoselectivity of the reduction step. | Screening of chiral reducing agents (e.g., CBS catalysts) for high enantiomeric excess. |

| Ring-opening of epoxides | Potentially high stereospecificity. | Synthesis of the required pyrimidinyl-epoxide precursor. | Efficient and regioselective methods for epoxide formation and subsequent aminolysis. |

| Biocatalytic approaches | High stereoselectivity; mild reaction conditions; environmentally friendly. | Enzyme stability and availability; substrate specificity. | Screening for suitable enzymes (e.g., transaminases, alcohol dehydrogenases) and reaction engineering. |

Exploration of Advanced Computational Chemistry Applications for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work. By building accurate molecular models, researchers can gain insights into its behavior and potential as a scaffold for drug design.

Key areas for computational exploration include:

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netjchemrev.com This information is vital for predicting its stability and reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules, providing insights into its dynamic behavior.

In Silico ADME/Tox Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the research process is crucial. Computational models can estimate properties like lipophilicity (logP), aqueous solubility, and potential for binding to off-target proteins. nih.gov

Table 2: Predictive Modeling Applications

| Computational Method | Predicted Properties | Potential Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, molecular electrostatic potential, bond lengths/angles, reactivity indices. researchgate.netjchemrev.com | Guides synthetic derivatization by identifying reactive sites; helps interpret experimental spectroscopic data. |

| Molecular Docking | Binding modes and affinities to specific protein targets (e.g., kinases, enzymes). nih.gov | Prioritizes biological screening efforts; provides a structural basis for designing more potent analogs. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Develops predictive models to estimate the activity of unsynthesized derivatives. |

| ADMET Prediction Models | Lipinski's rule of five parameters, solubility, permeability, potential toxicity. nih.gov | Guides lead optimization by identifying and mitigating potential pharmacokinetic liabilities early on. |

Design of Targeted Derivatization Strategies for Specific Molecular Interactions

The core structure of this compound provides multiple points for chemical modification. A key research challenge is to design derivatization strategies that can enhance binding affinity and selectivity for specific biological targets. The pyrimidine scaffold is a well-known "privileged structure" that can interact with a variety of enzymes, particularly kinases. nih.gov

Future research should focus on systematically modifying the following positions:

The Amino Group: Acylation, alkylation, or incorporation into heterocyclic rings can introduce new hydrogen bond donors/acceptors or hydrophobic moieties to probe specific pockets in a target protein.

The Hydroxyl Group: Etherification or esterification can alter the compound's polarity and hydrogen bonding capacity.

The Pyrimidine Ring: Substitution at positions 2, 5, or 6 of the pyrimidine ring can modulate the electronic properties of the scaffold and introduce vectors for interaction with different regions of a binding site.

Table 3: Potential Derivatization Strategies and Their Rationale

| Modification Site | Type of Modification | Potential Functional Group | Rationale for Modification |

|---|---|---|---|

| Amino Group (-NH2) | N-Alkylation | Benzyl, substituted phenyl | Introduce hydrophobic interactions; probe hydrophobic pockets. |

| N-Acylation | Acetyl, benzoyl | Modulate hydrogen bonding capacity; alter electronic properties. | |

| Hydroxyl Group (-OH) | O-Alkylation | Methyl, ethyl | Remove hydrogen bond donor capacity; increase lipophilicity. |

| Esterification | Acetate, benzoate | Introduce potential prodrug functionality; alter polarity. | |

| Pyrimidine Ring (C5) | Halogenation | -Cl, -Br | Introduce halogen bonding interactions; alter electronics. |

Deeper Elucidation of Molecular Recognition and Mechanistic Pathways in Biological Systems

A fundamental challenge is to understand how this compound and its derivatives interact with biological systems. Identifying their molecular targets and elucidating their mechanism of action are critical steps in translating a chemical scaffold into a therapeutic lead.

Future research efforts should be directed towards:

Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the specific proteins or enzymes that bind to this compound.

Biochemical and Cellular Assays: Once potential targets are identified, enzymatic and cell-based assays are needed to quantify the compound's activity and understand its functional effects. For instance, many pyrimidine derivatives are known to target metabolic enzymes or protein kinases. researchgate.netnih.gov

Structural Biology: Obtaining co-crystal structures of the compound or its derivatives bound to their target proteins using X-ray crystallography or cryo-electron microscopy would provide definitive insights into the molecular recognition process.

Table 4: Illustrative Target Binding Profile for a Hypothetical Derivative

| Target Class | Specific Target | Binding Affinity (Ki, nM) | Functional Effect |

|---|---|---|---|

| Protein Kinase | EGFR | 50 | Inhibition |

| VEGFR2 | 250 | Inhibition | |

| CDK2 | >10,000 | No significant activity | |

| Metabolic Enzyme | Carbonic Anhydrase II | 800 | Inhibition |

This table presents hypothetical data to illustrate the type of information that would be generated from biological screening.

Integration of Synthetic and Computational Approaches for Rational Design

The most effective path forward in exploring the potential of the this compound scaffold lies in the tight integration of synthetic chemistry and computational modeling. researchgate.netresearchgate.net This synergistic approach enables a rational, iterative cycle of design, synthesis, and testing that can accelerate the discovery of novel and potent molecules.

The workflow for such an integrated approach would involve:

Computational Modeling: Use docking and other in silico methods to predict the binding of virtual derivatives to a chosen biological target.

Prioritization: Select a small number of the most promising virtual hits for chemical synthesis based on predicted potency, synthetic feasibility, and desirable ADMET properties.

Targeted Synthesis: Synthesize the prioritized compounds using efficient and stereoselective routes.

Biological Evaluation: Test the synthesized compounds in relevant biochemical and cellular assays to determine their actual activity and establish an SAR.

Iterative Refinement: Feed the experimental results back into the computational models to refine them, leading to the design of a next generation of improved compounds.

Table 5: Workflow for Integrated Rational Design

| Step | Activity | Tools and Techniques | Objective |

|---|---|---|---|

| 1. Design | In silico screening of a virtual library of derivatives. | Molecular docking, QSAR, ADMET prediction. | Identify derivatives with high predicted affinity and favorable drug-like properties. |

| 2. Synthesize | Chemical synthesis of a focused set of prioritized compounds. | Asymmetric synthesis, parallel synthesis. | Obtain physical samples of the most promising candidates for testing. |

| 3. Test | Biological evaluation of synthesized compounds. | Enzymatic assays, cell viability assays, biophysical binding assays. | Determine actual potency, selectivity, and cellular effects; establish SAR. |

| 4. Analyze & Refine | Correlate experimental data with computational predictions. | X-ray crystallography, advanced computational modeling. | Understand the molecular basis of activity and refine predictive models for the next design cycle. |

By systematically addressing these research challenges, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-1-(pyrimidin-4-yl)ethan-1-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 4-chloropyrimidine derivatives with amino alcohols under reflux conditions. For example, 4-chloro-6-(4-methoxyphenoxy)pyrimidine can react with 2-methylaminoethanol in anhydrous ethanol under argon for 24 hours, followed by purification via column chromatography (n-pentane:ethyl acetate = 2:3) . Optimization parameters include reaction time, solvent polarity, and stoichiometric ratios of reactants. Monitoring reaction progress via TLC and adjusting pH during workup (e.g., using ammonia) improves yield and purity.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Identify characteristic peaks (e.g., pyrimidine protons at δ 8.5–9.0 ppm, hydroxyl/amine protons at δ 2.5–5.0 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) to confirm molecular weight.

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection.

Cross-referencing with literature data (e.g., Rf values in TLC) enhances validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays with purified enzymes. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50 values) and selectivity indices (vs. normal cells) should be calculated. Positive controls (e.g., gefitinib for EGFR) ensure assay validity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrimidine or ethanolamine moieties) influence EGFR inhibitory activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., aryl, alkyl, halogens) at the pyrimidine C6 position. Compare IC50 values against wild-type and mutant EGFR isoforms. Computational docking (e.g., AutoDock Vina) can predict binding affinities to EGFR’s ATP-binding domain. For example, bulky aryl groups at C6 enhance potency by improving hydrophobic interactions, as seen in compound 98 (IC50 = 12 nM) .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data for pyrimidine derivatives?

- Methodological Answer : Address discrepancies using:

- Metabolite Profiling (LC-HR-MS) : Identify active metabolites or degradation products that may contribute to off-target effects .

- Kinetic Solubility Assays : Measure solubility in PBS or DMSO to rule out false negatives from poor bioavailability.

- Off-Target Screening (e.g., kinase panels) : Assess selectivity to exclude cross-reactivity with unrelated kinases .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in cellular models?

- Methodological Answer :

- Western Blotting : Quantify phosphorylation levels of EGFR downstream targets (e.g., MAPK, AKT) in treated vs. untreated cells.

- Apoptosis Assays : Use Annexin V/PI staining to distinguish between cytostatic and cytotoxic effects.

- RNA-Seq : Identify differentially expressed genes to map signaling pathways affected by the compound .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., amylose-based).

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed reactions to control stereochemistry.